molecular formula C8H8O2S B186565 2,5-Dimethylthiophene-3,4-dicarbaldehyde CAS No. 5368-72-9

2,5-Dimethylthiophene-3,4-dicarbaldehyde

Cat. No.: B186565
CAS No.: 5368-72-9
M. Wt: 168.21 g/mol
InChI Key: JKYJVVJLFDVLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylthiophene-3,4-dicarbaldehyde (C₈H₈O₂S) is a heterocyclic aldehyde derivative featuring a thiophene core substituted with methyl groups at the 2- and 5-positions and aldehyde functionalities at the 3- and 4-positions. This compound serves as a versatile precursor in organic synthesis due to its reactive aldehyde groups, enabling participation in cycloadditions, condensations, and annulation reactions. Key applications include:

  • Synthesis of fused heterocycles (e.g., thieno[3,4-c]thiophene derivatives via thiation reactions) .
  • Coordination chemistry for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) due to its aldehyde moieties .
  • Derivatization reagents in analytical chemistry, similar to pyrrole-based aldehydes used for amino acid detection .

Properties

CAS No.

5368-72-9

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2,5-dimethylthiophene-3,4-dicarbaldehyde

InChI

InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3

InChI Key

JKYJVVJLFDVLGE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C)C=O)C=O

Canonical SMILES

CC1=C(C(=C(S1)C)C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Structural Features
2,5-Dimethylthiophene-3,4-dicarbaldehyde C₈H₈O₂S Aldehydes (-CHO), methyl (-CH₃) Thiophene core with aldehyde and methyl substituents
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid C₁₀H₈O₄S₂ Carboxylic acids (-COOH), methyl Fused thiophene rings with carboxylic acids
2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde C₁₄H₁₃NO₄S Aldehydes, sulfonyl (-SO₂), methyl Pyrrole core with sulfonyl and aldehyde groups; dihedral angle of 88.7° between pyrrole and phenyl rings
Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate C₈H₁₀O₄S Esters (-COOCH₃) Dihydrothiophene with ester substituents; used in polymer synthesis

Physical and Spectral Properties

Property 2,5-Dimethylthiophene-3,4-dicarbaldehyde 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate
Melting Point Not reported Not reported 209–212°C (polymer precursor)
IR Absorption C=O stretch (~1639 cm⁻¹) O-H stretch (~3000 cm⁻¹), C=O (~1700 cm⁻¹) C=O ester (~1730 cm⁻¹)
NMR Shifts (¹H) Aldehyde protons (~9.4–10.0 ppm) Aromatic protons (~7.4–7.5 ppm) Methoxy protons (~3.8 ppm)

Key Research Findings

  • Thiation Yields Stable Products: The reaction of 2,5-dimethylthiophene-3,4-dicarbaldehyde with thiating reagents produces 4,6-dimethylthieno[3,4-c]thiophene-1(3H)-thione in high yields, demonstrating superior stability compared to pyridazine analogs .
  • Superior Reactivity Over Esters : Aldehyde functionalities enable faster condensations (e.g., with hydrazine hydrate) than ester groups, as seen in the synthesis of hydrazides from dicarboxylates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.